1-Boc-3-Iodo-1H-indazole
Overview
Description
tert-Butyl 3-iodo-1H-indazole-1-carboxylate: is a chemical compound with the molecular formula C12H13IN2O2 and a molecular weight of 344.15 g/mol . It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various biologically active compounds . This compound is often used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
1-Boc-3-Iodo-1H-indazole, also known as 1-Boc-3-iodoindazole or tert-butyl 3-iodo-1H-indazole-1-carboxylate, is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications and are known to interact with several targets. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For example, when used as inhibitors of phosphoinositide 3-kinase δ, they can prevent the activation of this enzyme, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
Indazole compounds like this compound can affect various biochemical pathways. For instance, when acting as inhibitors of phosphoinositide 3-kinase δ, they can impact the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival, growth, and proliferation . By inhibiting this pathway, these compounds can potentially slow down the growth of cancer cells .
Result of Action
The result of the action of this compound can vary depending on the specific context in which it is used. For instance, when used as an inhibitor of phosphoinositide 3-kinase δ, it can lead to the inhibition of cell growth and proliferation, potentially leading to the death of cancer cells .
Preparation Methods
The synthesis of 1-Boc-3-Iodo-1H-indazole typically involves the iodination of an indazole derivative. One common method includes the reaction of tert-butyl 1H-indazole-1-carboxylate with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
tert-Butyl 3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-iodo-1H-indazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, or anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the biological activity of indazole derivatives and their interactions with biological targets.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
tert-Butyl 3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
tert-Butyl 3-amino-1H-indazole-1-carboxylate: This compound has an amino group instead of an iodine atom, which can lead to different reactivity and biological activity.
tert-Butyl 7-bromo-1H-indazole-1-carboxylate: The presence of a bromine atom instead of iodine can affect the compound’s reactivity and its use in coupling reactions.
tert-Butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate: The additional hydroxy group can introduce new hydrogen bonding interactions and alter the compound’s properties.
Properties
IUPAC Name |
tert-butyl 3-iodoindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSGIOEVGLLOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467071 | |
Record name | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290368-00-2 | |
Record name | tert-Butyl 3-iodo-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-iodo-1H-indazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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